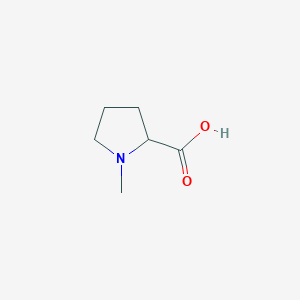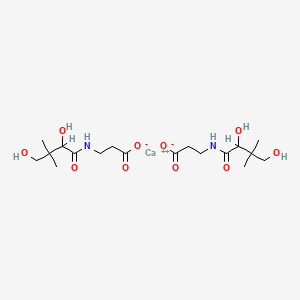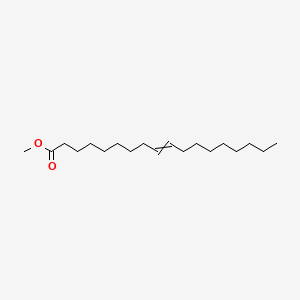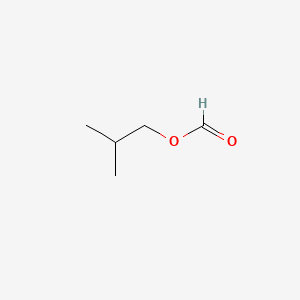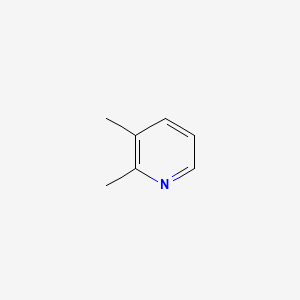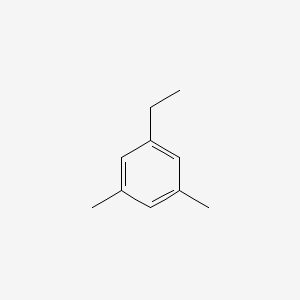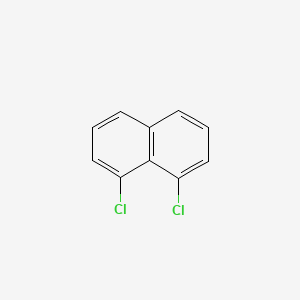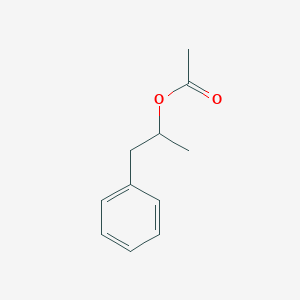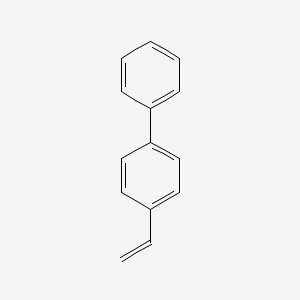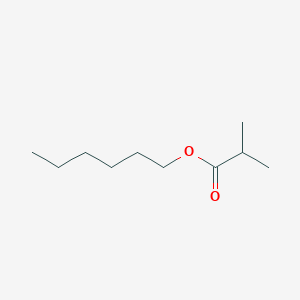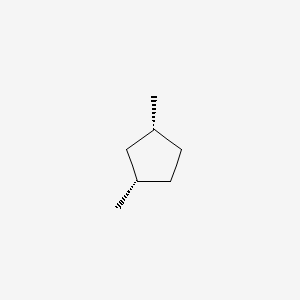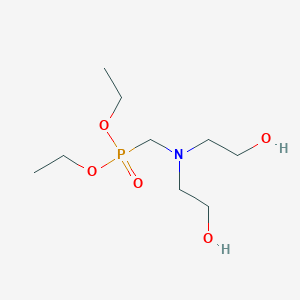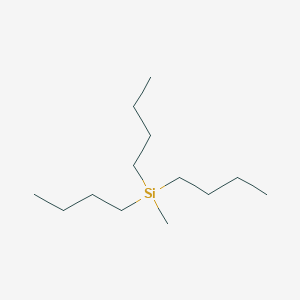
Tributylmethylsilane
Vue d'ensemble
Description
This would involve providing a basic overview of the compound, including its chemical formula, molecular weight, and structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and steps involved in the synthesis process.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity.Applications De Recherche Scientifique
Peptide Synthesis : Trialkylsilanes, including compounds similar to tributylmethylsilane, have been used as scavengers in peptide synthesis. This application is crucial for the removal of protecting groups with trifluoroacetic acid, enhancing efficiency and selectivity in the synthesis process (Pearson et al., 1989); (Mehta et al., 1992).
Material Surface Modification : The modification of polyethylene surfaces with organosilanes, including those similar to tributylmethylsilane, has been researched. These modifications influence bacterial cell attachment and biofilm formation, which is significant in medical and water industry applications (Kręgiel & Niedzielska, 2014).
Analytical Chemistry : In the field of analytical chemistry, similar compounds to tributylmethylsilane have been utilized in methods like gas chromatography for the extraction and speciation analysis of butyltin compounds in seawater, demonstrating the compound's utility in environmental monitoring and analysis (Jiang et al., 2000).
Nanotechnology and Polymer Science : Research involving the embedding of micro-capacitors in polymers like polydimethylsiloxane (PDMS) for enhancing the performance of triboelectric nanogenerators has also seen the application of compounds similar to tributylmethylsilane. Such research contributes to advancements in the field of nanotechnology and materials science (Xia et al., 2016).
Drug Delivery Systems : In pharmaceutical research, similar silane compounds have been investigated for their role in controlled drug delivery, specifically in the context of stent coatings. This application demonstrates the potential of these compounds in developing advanced medical devices (Sipos et al., 2005).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.
Please note that this is a general outline and the specific details would depend on the compound being analyzed. For a specific compound like Tributylmethylsilane, you would need to consult the relevant scientific literature or databases. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
tributyl(methyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30Si/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAGRTQNPXGJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336241 | |
| Record name | Silane, tributyl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, tributyl methyl | |
CAS RN |
995-43-7 | |
| Record name | Silane, tributyl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




